molecular formula C13H23NO2S B2961584 N-(2-Methoxy-4-methylsulfanylbutyl)cyclohex-3-ene-1-carboxamide CAS No. 2320419-53-0

N-(2-Methoxy-4-methylsulfanylbutyl)cyclohex-3-ene-1-carboxamide

Cat. No. B2961584
CAS RN: 2320419-53-0
M. Wt: 257.39
InChI Key: VHMSAMIOJOFFBV-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-methylsulfanylbutyl)cyclohex-3-ene-1-carboxamide, commonly known as MMBC, is a synthetic cannabinoid that has gained popularity in the scientific community due to its potential therapeutic applications. MMBC belongs to the class of indole-derived cannabinoids and has a chemical formula of C21H30N2O2S.

Mechanism of Action

MMBC acts on the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain, inflammation, and mood. MMBC binds to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects
MMBC has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. MMBC has also been shown to have anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

MMBC has several advantages for use in lab experiments. It is easily synthesized and has a high purity. MMBC is also stable and can be stored for long periods of time. However, MMBC has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for research on MMBC. One area of research is the development of MMBC analogs with improved therapeutic properties. Another area of research is the investigation of MMBC's potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Additionally, research on the pharmacokinetics and pharmacodynamics of MMBC is needed to better understand its therapeutic potential.

Synthesis Methods

MMBC is synthesized through a multistep process that involves the reaction of 4-methylthiophenol with 2-bromo-4-methoxybutane to form 2-methoxy-4-methylsulfanylbutyl bromide. This intermediate is then reacted with cyclohex-3-ene-1-carboxamide in the presence of a base to form MMBC.

Scientific Research Applications

MMBC has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-tumor properties. MMBC has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis.

properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2S/c1-16-12(8-9-17-2)10-14-13(15)11-6-4-3-5-7-11/h3-4,11-12H,5-10H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMSAMIOJOFFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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